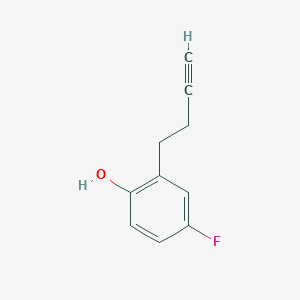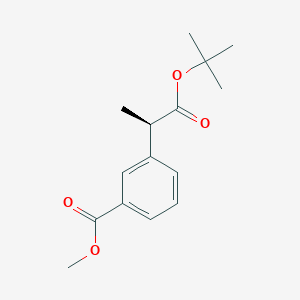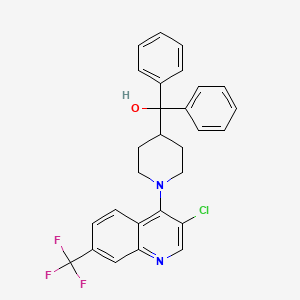
(1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol is a complex organic compound that features a quinoline core substituted with a trifluoromethyl group and a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the trifluoromethyl and chlorine substituents. The piperidine ring is then attached, and finally, the diphenylmethanol group is introduced. The reactions often require specific catalysts and conditions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
(1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could produce a wide range of functionalized quinoline compounds .
科学研究应用
Chemistry
In chemistry, (1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its quinoline core is a common motif in many biologically active molecules, and researchers are investigating its effects on various biological targets .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development .
Industry
In industry, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, coatings, and other advanced materials .
作用机制
The mechanism of action of (1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol involves its interaction with specific molecular targets. The quinoline core can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The trifluoromethyl and chlorine substituents can enhance the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Quinoline derivatives: Compounds like quinine and chloroquine share the quinoline core and have well-known biological activities.
Piperidine derivatives: Compounds such as piperidine itself and its various substituted forms are common in medicinal chemistry.
Diphenylmethanol derivatives: These compounds are used in various applications, including as intermediates in organic synthesis.
Uniqueness
What sets (1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol apart is its combination of functional groups, which confer unique chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for research and development .
属性
分子式 |
C28H24ClF3N2O |
|---|---|
分子量 |
496.9 g/mol |
IUPAC 名称 |
[1-[3-chloro-7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl]-diphenylmethanol |
InChI |
InChI=1S/C28H24ClF3N2O/c29-24-18-33-25-17-22(28(30,31)32)11-12-23(25)26(24)34-15-13-21(14-16-34)27(35,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17-18,21,35H,13-16H2 |
InChI 键 |
BKXPYRXLAWLMIS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4=C5C=CC(=CC5=NC=C4Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




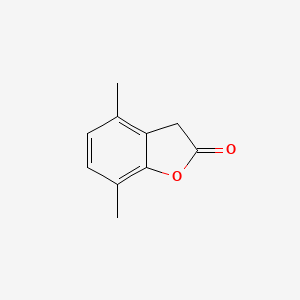
![4-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12865753.png)

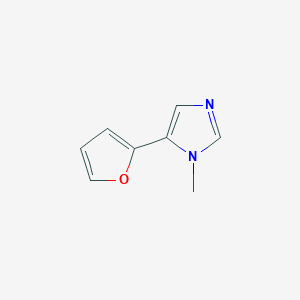
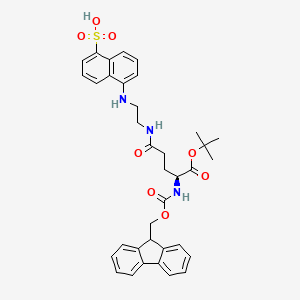
![2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12865771.png)


![4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12865783.png)
